5-Bromo-1,3-dichloro-2-fluorobenzene

Overview

Description

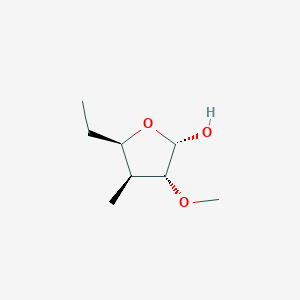

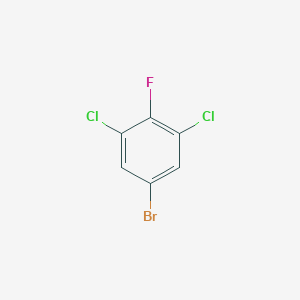

5-Bromo-1,3-dichloro-2-fluorobenzene, also known as 3,5-Dichloro-4-fluorobromobenzene (CAS: 17318-08-0), is a halogenated benzene used in laboratory organic synthesis and pharmaceutical research and development .

Synthesis Analysis

The synthesis of this compound involves a two-step process . The first step involves the simultaneous feeding of ammonium salt and a sodium nitrite aqueous solution into a tubular reactor for tubular diazotization reaction to obtain a diazonium salt intermediate. The second step involves dissolving cuprous bromide in hydrobromic acid, heating to 100-130 DEG C, dropwise adding the diazonium salt intermediate prepared in the first step for reaction, and after the complete reaction, performing after-treatment to obtain the this compound.Molecular Structure Analysis

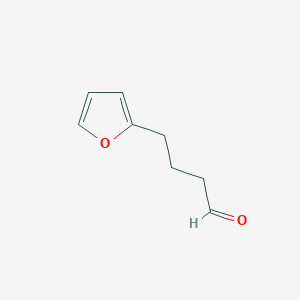

The molecular structure of this compound can be found in various databases . The InChI code is1S/C6H2BrCl2F/c7-3-1-4(8)6(10)5(9)2-3/h1-2H and the Canonical SMILES is C1=C(C=C(C(=C1Cl)F)Cl)Br. Chemical Reactions Analysis

This compound is a halogenated benzene and can participate in various chemical reactions. For example, it can be used in the preparation of ligand 5-fluoro-1,3-di (2-pyridyl)benzene, by a Stille reaction with 2- (tri- n butylstannyl)pyridine .Physical And Chemical Properties Analysis

This compound has a molecular weight of 243.88 g/mol . It is a pale-yellow to yellow-brown solid or liquid at room temperature . It has a density of 1.8±0.1 g/cm3, a boiling point of 234.3±35.0 °C at 760 mmHg, and a flash point of 95.5±25.9 °C .Scientific Research Applications

1. Applications in Polymer Chemistry and Organic Synthesis

5-Bromo-1,3-dichloro-2-fluorobenzene and its derivatives have shown promising applications in the field of polymer chemistry and organic synthesis. Research indicates that certain derivatives of this compound undergo selective defluorination, forming products that serve as new photoactive cross-linking reagents for polymer chemistry. Additionally, these compounds are considered as starting materials in organic synthesis and may contribute to the photochemical preparation of new organic magnetic materials (Chapyshev & Chernyak, 2013).

2. Mechanistic Insights in Electrochemical Reactions

The compound and its iodine-substituted derivative have been subjects of study in understanding the electrochemical reductive cleavage of carbon-halogen bonds. These studies provide valuable mechanistic insights into the reduction processes and the existence of transient species during these reactions. The variation of the electrochemical transfer coefficient and the comparison of experimental reorganization energy with theoretical predictions are crucial in these investigations (Prasad & Sangaranarayanan, 2004a), (Prasad & Sangaranarayanan, 2004b).

3. Advances in Carbonylation Chemistry

The compound is also pivotal in the field of carbonylation chemistry. The cobalt-catalysed methoxycarbonylation of polysubstituted derivatives, including fluorinated benzoic acids, highlights the chemoselectivity of these reactions. The ability of fluorine substituents to remain intact during these reactions showcases the anion-radical activation of aryl halides by a cobalt catalyst, marking a significant advancement in the synthesis of fluorobenzoic acid derivatives (Boyarskiy et al., 2010).

4. Crystal Structure Prediction

The compound has also contributed to the field of crystallography. Studies have been conducted to predict the crystal structure of certain derivatives using first principles and intermolecular potential construction methods. These studies offer valuable insights into the molecular properties of these compounds and their behavior in solid-state structures (Misquitta et al., 2008).

Safety and Hazards

5-Bromo-1,3-dichloro-2-fluorobenzene may be fatal if swallowed and enters airways. It causes skin irritation and may cause an allergic skin reaction. It may cause respiratory irritation and causes damage to organs through prolonged or repeated exposure. It is very toxic to aquatic life with long-lasting effects .

Future Directions

5-Bromo-1,3-dichloro-2-fluorobenzene is a useful building block in organic synthesis and pharmaceutical research and development . Its future directions could involve its use in the synthesis of more complex molecules and in the development of new pharmaceuticals .

Relevant Papers Relevant papers and technical documents related to this compound can be found on various databases .

Properties

IUPAC Name |

5-bromo-1,3-dichloro-2-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrCl2F/c7-3-1-4(8)6(10)5(9)2-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMJSIYGLDQNUTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)F)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrCl2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30628958 | |

| Record name | 5-Bromo-1,3-dichloro-2-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30628958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17318-08-0 | |

| Record name | 5-Bromo-1,3-dichloro-2-fluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17318-08-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-1,3-dichloro-2-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30628958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-1,3-dichloro-2-fluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is innovative about the synthesis method of 5-bromo-1,3-dichloro-2-fluorobenzene described in the research?

A1: The research introduces a novel approach to synthesizing this compound utilizing a tubular diazotization reaction for preparing the diazonium salt intermediate. [] This method offers several advantages over traditional techniques:

- Reduced Side Reactions: The controlled environment of the tubular reactor minimizes side reactions like diazonium salt coupling and decomposition, leading to a purer product. []

- Improved Yield: By minimizing unwanted reactions, the overall yield of this compound is significantly improved. []

- Enhanced Safety and Efficiency: The continuous flow process in the tubular reactor increases safety and allows for shorter reaction times compared to batch processes. []

- Industrial Scalability: The continuous nature of the process, coupled with its energy efficiency, makes it suitable for potential large-scale industrial production. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Bromopyrazino[2,3-d]pyridazin-5(6H)-one](/img/structure/B174760.png)

![2-Bromo-3-[(3,4-Methylenedioxy)phenyl]-1-propene](/img/structure/B174795.png)